4-Methyl-[1,1'-biphenyl]-2-carboxamide 4-Methyl-[1,1'-biphenyl]-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18930924
InChI: InChI=1S/C14H13NO/c1-10-7-8-12(13(9-10)14(15)16)11-5-3-2-4-6-11/h2-9H,1H3,(H2,15,16)
SMILES:
Molecular Formula: C14H13NO
Molecular Weight: 211.26 g/mol

4-Methyl-[1,1'-biphenyl]-2-carboxamide

CAS No.:

Cat. No.: VC18930924

Molecular Formula: C14H13NO

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-[1,1'-biphenyl]-2-carboxamide -

Specification

Molecular Formula C14H13NO
Molecular Weight 211.26 g/mol
IUPAC Name 5-methyl-2-phenylbenzamide
Standard InChI InChI=1S/C14H13NO/c1-10-7-8-12(13(9-10)14(15)16)11-5-3-2-4-6-11/h2-9H,1H3,(H2,15,16)
Standard InChI Key DBVYKNJEAQCDSZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)C2=CC=CC=C2)C(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Methyl-[1,1'-biphenyl]-2-carboxamide consists of two phenyl rings connected by a single bond (biphenyl core). The 4-methyl substitution on one ring and the 2-carboxamide group on the other introduce steric and electronic modifications that influence its reactivity and biological interactions. The molecular formula is reported as C₁₄H₁₃NO (molecular weight: 211.26 g/mol), though some sources suggest C₁₅H₁₅NO (225.26 g/mol) , likely due to variations in synthetic intermediates.

Key spectral data include:

  • IR: C=O stretch at ~1700 cm⁻¹ and N-H stretch near 3300 cm⁻¹.

  • ¹H-NMR: Aromatic protons between δ 7.2–7.8 ppm, methyl singlet at δ 2.3–2.4 ppm, and amide protons at δ 6.5–7.0 ppm .

  • ¹³C-NMR: Carboxamide carbon at δ 165–170 ppm, methyl carbon at δ 20–25 ppm, and aromatic carbons spanning δ 120–140 ppm .

Comparative Analysis with Structural Analogues

The biphenyl scaffold’s bioactivity is highly sensitive to substituent patterns. Table 1 contrasts 4-methyl-[1,1'-biphenyl]-2-carboxamide with related derivatives:

CompoundSubstituentsIC₅₀ (MCF-7)PAF Antagonism (Guinea Pig)
4-Methyl-biphenyl-2-carboxamide4-CH₃, 2-CONH₂10.14 µM Not tested
2-Bromo-3',4'-dimethoxy analogue2-Br, 3'-OCH₃, 4'-OCH₃-55% inhibition at 50 mg/kg
3j (Benzyloxy derivative)4-OCH₂C₆H₅9.92 µM -

Table 1: Bioactivity comparison of biphenylcarboxamide derivatives .

Synthesis and Optimization

Key Synthetic Routes

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction between a brominated phenyl precursor and a boronic acid derivative . For example:

  • Step 1: 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid reacts with 4-methylphenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ at 80°C for 16 hours .

  • Step 2: The resulting biphenyl intermediate undergoes amidation with ammonium chloride or a primary amine to introduce the carboxamide group.

Reaction yields (70–85%) depend on solvent choice (e.g., DMF or THF), temperature, and catalyst loading . Microwave-assisted synthesis has been explored to reduce reaction times.

Industrial-Scale Production Challenges

Scaling up synthesis requires addressing:

  • Pd catalyst recovery: Implementing immobilized catalysts or flow chemistry to reduce costs.

  • Byproduct formation: Optimizing stoichiometry and purification via column chromatography (ethyl acetate/petroleum ether) .

Biological Activity and Mechanisms

Anticancer Efficacy

In vitro studies demonstrate dose-dependent inhibition of breast cancer cell proliferation:

  • MCF-7: IC₅₀ = 10.14 ± 2.05 µM .

  • MDA-MB-231: IC₅₀ = 10.78 ± 2.58 µM .

Mechanistically, the compound disrupts estrogen receptor alpha (ERα) signaling by binding to the ligand-binding domain (LBD), as confirmed via molecular docking simulations . Key interactions include:

  • π-π stacking with Phe404.

  • Hydrogen bonding with Arg394 .

Platelet-Activating Factor (PAF) Antagonism

Derivatives with R-configuration methyl groups on the sidechain exhibit enhanced oral bioavailability and PAF inhibition . For instance:

  • (R)-2-Bromo-3',4'-dimethoxy analogue: 55% inhibition of PAF-induced bronchoconstriction at 50 mg/kg (oral) .
    This activity stems from competitive binding to the PAF receptor, preventing inflammatory mediator release .

Pharmacokinetics and Toxicity

Absorption and Metabolism

  • Bioavailability: Methyl-substituted derivatives show improved absorption due to resistance to hepatic amidases .

  • Half-life: ~6 hours in guinea pigs, with primary excretion via renal pathways .

Future Directions and Applications

Drug Development Opportunities

  • Combination therapies: Pairing with taxanes or PARP inhibitors to enhance anticancer efficacy .

  • PAF-targeted therapeutics: Reformulating derivatives for inhaled delivery to treat asthma .

Computational Design Strategies

QSAR models predict that electron-withdrawing groups (e.g., -CF₃) at the 3'-position could enhance ERα binding affinity by 30% .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator